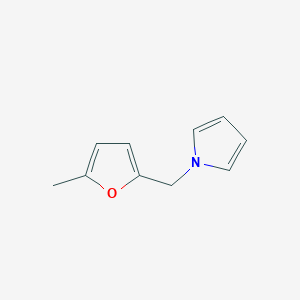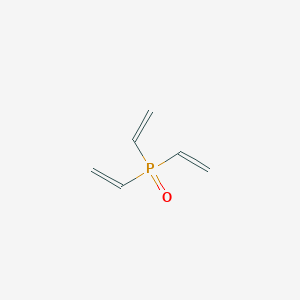
Hexasulfur
Overview
Description
Hexasulfur, also known as cyclohexasulfane or hexathiane, is an inorganic chemical compound with the chemical formula S₆. This allotrope of sulfur was first prepared by M. R. Engel in 1891 by treating thiosulfate with hydrochloric acid. This compound is characterized by its vivid orange-red color and rhombohedral crystal structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexasulfur can be synthesized through several methods:
Thiosulfate and Hydrochloric Acid Reaction: The original method involves treating thiosulfate with hydrochloric acid.
Another method involves reacting hydrogen polysulfides with sulfur monochloride in a dilute solution of diethyl ether:Polysulfane and Sulfur Monochloride Reaction: H2S4+S2Cl2→cyclo-S6+2HCl
Thermal Decomposition of Sulfur Diiodide: This method involves the thermal decomposition of sulfur diiodide, which is generated by reacting potassium iodide with sulfur monochloride
Industrial Production Methods: While this compound is not commonly produced on an industrial scale, the methods mentioned above can be adapted for larger-scale synthesis if needed.
Chemical Reactions Analysis
Hexasulfur undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfur dioxide and sulfur trioxide under specific conditions.
Reduction: It can be reduced to form hydrogen sulfide in the presence of reducing agents.
Substitution: this compound can undergo substitution reactions with halogens to form sulfur halides.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other strong oxidizers.
Reducing Agents: Hydrogen gas, sodium, and other strong reducers.
Reaction Conditions: These reactions typically require elevated temperatures and controlled environments to proceed efficiently.
Major Products Formed:
Oxidation Products: Sulfur dioxide (SO₂) and sulfur trioxide (SO₃).
Reduction Products: Hydrogen sulfide (H₂S).
Substitution Products: Sulfur halides such as sulfur hexafluoride (SF₆).
Scientific Research Applications
Hexasulfur has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other sulfur compounds and as a reagent in various chemical reactions.
Biology: this compound’s unique properties make it a subject of interest in studies related to sulfur metabolism and sulfur-based biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of sulfur-based drugs.
Mechanism of Action
The mechanism of action of hexasulfur involves its ability to form various sulfur-sulfur bonds and interact with other molecules. The molecular targets and pathways include:
Sulfur-Sulfur Bond Formation: this compound can form stable sulfur-sulfur bonds, which are crucial in many chemical reactions.
Interaction with Metals: It can interact with metal ions, forming metal-sulfur complexes that are important in catalysis and other chemical processes.
Comparison with Similar Compounds
Hexasulfur can be compared with other sulfur allotropes such as:
Octasulfur (S₈): The most common allotrope of sulfur, characterized by its crown-shaped ring structure.
Tetrasulfur (S₄): A less stable allotrope with a different ring structure.
Polysulfur Chains: Longer sulfur chains such as S₁₂ and S₂₀.
Uniqueness of this compound:
Structure: this compound adopts a chair configuration similar to cyclohexane, with bond angles of 102.2°, making it unique among sulfur allotropes.
Reactivity: Its reactivity and ability to form various sulfur-sulfur bonds make it a valuable compound in chemical research
Properties
IUPAC Name |
hexathiane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S6/c1-2-4-6-5-3-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXCMMPRRBSCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S1SSSSS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893333 | |
| Record name | Hexasulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13798-23-7 | |
| Record name | Sulfur, mol. (S6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13798-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur, mol. (S6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexasulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-Methylbenzo[d]oxazol-4-yl)methanol](/img/structure/B3047269.png)





![Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)-](/img/structure/B3047277.png)
![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B3047280.png)

![2-[4-(4-methylpiperazin-1-yl)-3-nitrobenzoyl]benzoic acid](/img/structure/B3047285.png)

